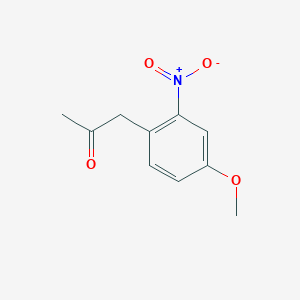

1-(4-Methoxy-2-nitrophenyl)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxy-2-nitrophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(12)5-8-3-4-9(15-2)6-10(8)11(13)14/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTPGMMGMTXQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551667 | |

| Record name | 1-(4-Methoxy-2-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113352-66-2 | |

| Record name | 1-(4-Methoxy-2-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 4 Methoxy 2 Nitrophenyl Propan 2 One

Established Synthetic Pathways

Traditional synthetic routes to 1-(4-Methoxy-2-nitrophenyl)propan-2-one rely on well-documented reactions, primarily involving the assembly from key precursors or the interconversion of functional groups on a pre-existing molecular framework.

This strategy involves the construction of the target molecule from readily available starting materials. The key challenge lies in the regioselective introduction of the nitro group ortho to the propan-2-one side chain and para to the methoxy (B1213986) group.

One common precursor is p-methoxyphenylacetone (also known as 1-(4-methoxyphenyl)propan-2-one). The synthesis proceeds by the direct nitration of this starting material. However, this reaction requires careful control of conditions to achieve the desired 2-nitro isomer and prevent the formation of other isomers or over-nitration.

Another viable pathway begins with a pre-functionalized benzene (B151609) ring, such as 4-methoxy-2-nitrotoluene . The synthesis would then involve converting the methyl group into the required acetone (B3395972) side-chain. This can be a multi-step process, for instance, involving bromination of the methyl group followed by reaction with an acetoacetic ester equivalent and subsequent hydrolysis and decarboxylation.

A third approach involves nucleophilic aromatic substitution. Starting with a compound like 1-(4-Fluoro-2-nitrophenyl)propan-2-one , the fluorine atom can be displaced by a methoxide (B1231860) source (e.g., sodium methoxide) to yield the final product. This method benefits from the high activation of the aryl halide towards nucleophilic attack by the ortho-nitro group.

Table 1: Comparison of Precursor-Based Synthetic Strategies

| Precursor | Key Transformation | Advantages | Potential Challenges |

| 4-Methoxyphenylacetone | Electrophilic Nitration | Potentially short route. | Control of regioselectivity (isomer formation), risk of over-nitration. |

| 4-Methoxy-2-nitrotoluene | Side-chain Elaboration | Regiochemistry of nitro group is pre-defined. | Multi-step process, potentially lower overall yield. |

| 1-(4-Fluoro-2-nitrophenyl)propan-2-one | Nucleophilic Aromatic Substitution (SNAr) | High regioselectivity, generally clean reaction. | Availability and synthesis of the fluorinated precursor. |

Functional group interconversion (FGI) is a fundamental tactic in organic synthesis where one functional group is converted into another without altering the carbon skeleton. imperial.ac.uk This approach is critical for accessing the target molecule when a direct synthesis is challenging or when a related compound is more accessible.

A primary example of FGI in this context is the oxidation of the corresponding secondary alcohol, 1-(4-methoxy-2-nitrophenyl)propan-2-ol , to the target ketone. This transformation can be achieved using a variety of standard oxidizing agents. The precursor alcohol itself could be synthesized via a Grignard reaction between 4-methoxy-2-nitrobenzaldehyde (B1297038) and methylmagnesium bromide, followed by oxidation.

Conversely, while not leading to the target compound, the reduction of the nitro group to an amine or the ketone to an alcohol are common FGIs in this chemical family, highlighting the versatility of these functional handles for further derivatization. vanderbilt.edu

Table 2: Key Functional Group Interconversions in the Synthesis Pathway

| Starting Functional Group | Target Functional Group | Reagent/Reaction Type | Relevance to Synthesis |

| Secondary Alcohol (-CH(OH)-) | Ketone (-C(=O)-) | Oxidation (e.g., PCC, Swern, DMP) | Final step to produce the ketone functionality. |

| Aldehyde (-CHO) | Secondary Alcohol (-CH(OH)-) | Grignard Reaction (e.g., + CH₃MgBr) | Synthesis of the alcohol precursor for subsequent oxidation. |

| Halide (-F) | Methoxy Ether (-OCH₃) | Nucleophilic Substitution (e.g., + NaOCH₃) | Key step in a precursor-based approach. |

Novel and Optimized Synthetic Protocols

Recent advancements in synthetic chemistry focus on improving reaction efficiency, reducing environmental impact, and enhancing safety. These modern protocols are increasingly being applied to the synthesis of complex organic molecules like this compound.

Catalytic methods are superior to stoichiometric reactions as they reduce waste and often proceed under milder conditions. In the synthesis of the target compound, catalysis can be applied to several key steps.

For the nitration of 4-methoxyphenylacetone, solid acid catalysts or other modern catalytic nitrating systems can offer a more selective and environmentally benign alternative to the traditional mixed acid (H₂SO₄/HNO₃) method.

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, could be envisioned for constructing the carbon-carbon bond between the aromatic ring and the propanone side chain. For example, a reaction could be designed between a suitable 4-methoxy-2-nitrophenyl halide and a tin or boron-based reagent containing the acetone enolate equivalent.

Table 3: Comparison of Catalytic vs. Stoichiometric Methods

| Reaction Step | Stoichiometric Method | Catalytic Method | Advantage of Catalysis |

| Nitration | H₂SO₄/HNO₃ | Solid Acid Catalyst + Nitrating Agent | Reduced acid waste, improved safety, potential for higher selectivity. |

| C-C Bond Formation | Grignard/Organolithium | Pd-catalyzed Cross-Coupling | Milder conditions, broader functional group tolerance. |

| Oxidation | CrO₃-based reagents | TPAP (catalytic) + NMO (stoichiometric oxidant) | Avoids stoichiometric use of toxic heavy metals like Chromium. imperial.ac.uk |

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of this compound involves several considerations.

One key area is the choice of solvents, favoring less toxic and more recyclable options over chlorinated solvents. Furthermore, developing catalytic processes (as discussed in 2.2.1) is a core tenet of green chemistry, as it improves atom economy and reduces waste. Another green approach is the use of solvent-free reaction conditions, such as mechanochemistry (grinding reactants together), which can lead to efficient transformations with minimal environmental footprint. researchgate.net

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. at.ua This technique often leads to dramatic reductions in reaction times, sometimes from hours to minutes, along with improved yields and product purity. researchgate.netarkat-usa.org The heating is rapid and uniform throughout the reaction medium. researchgate.net

For the synthesis of this compound, microwave heating could be particularly beneficial for the nucleophilic aromatic substitution of a fluorine or chlorine atom with methoxide. nih.gov Such reactions, which can be sluggish under conventional heating, are often significantly accelerated with microwave irradiation. arkat-usa.org

Table 4: Conventional vs. Microwave-Assisted Synthesis (Analogous Reactions)

| Reaction Type | Conventional Heating | Microwave-Assisted | Reference |

| Nucleophilic Aromatic Substitution | Hours to Days | Minutes | arkat-usa.org |

| Multicomponent Reactions | Several Hours (lower yield) | Minutes (higher yield) | arkat-usa.org |

| Intramolecular Cyclization | Long reaction time | Significantly reduced time, improved yield | nih.gov |

Reaction Yield Optimization and Purity Enhancement Techniques

Optimizing the yield and ensuring the high purity of this compound necessitates meticulous control over the synthetic methodology and purification processes.

Reaction Yield Optimization:

A common method for the nitration of aromatic compounds is the use of a mixed acid system, typically a combination of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent.

To maximize the yield of the desired 2-nitro isomer and minimize the formation of byproducts, several factors must be carefully managed:

Temperature: The nitration reaction is exothermic, and controlling the temperature is crucial. The reaction is typically carried out at low temperatures, often between 0 and 5 °C, to prevent over-nitration and the formation of undesired side products.

Stoichiometry: The molar ratio of the reactants, particularly the nitrating agent to the substrate, must be carefully controlled. Using an appropriate excess of the nitrating agent can help drive the reaction to completion, but an excessive amount can lead to the formation of dinitro or other unwanted byproducts.

Reaction Time: The reaction time needs to be optimized to ensure the complete conversion of the starting material while minimizing the potential for side reactions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential.

Purity Enhancement Techniques:

Following the completion of the reaction, the crude product is typically isolated by quenching the reaction mixture with ice water, which causes the product to precipitate. However, this crude product will likely contain unreacted starting materials, isomeric impurities, and other byproducts. Therefore, rigorous purification is necessary to obtain this compound of high purity.

Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below, allowing for the crystallization of the pure product upon cooling. For compounds like this compound, which is a yellow solid, solvents such as ethanol (B145695) or methanol (B129727) are often effective for recrystallization. rsc.org

Flash Chromatography: This technique is a rapid form of column chromatography that is highly effective for separating compounds with different polarities. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) of appropriate polarity is then passed through the column under pressure. By gradually increasing the polarity of the eluent, the components of the mixture can be separated based on their affinity for the stationary phase. The selection of the eluent system is guided by preliminary analysis using TLC.

Spectroscopic Data for this compound Not Found

Following a comprehensive search of available scientific databases and literature, detailed experimental spectroscopic data for the chemical compound This compound (CAS No. 113352-66-2) could not be located.

Searches were conducted to find specific information regarding its Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and advanced 2D NMR), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Despite targeting these specific analytical techniques, no published spectra or detailed data (such as chemical shifts, absorption frequencies, absorption maxima, or fragmentation patterns) for this particular compound were found in the public domain through the available tools.

While information exists for structurally related compounds, such as 1-(p-methoxyphenyl)-2-propanone and other nitroaromatic derivatives, this data is not applicable for the specific substitution pattern of this compound. The unique electronic and steric environment created by the combination of the methoxy group at the para-position and the nitro group at the ortho-position relative to the propan-2-one substituent results in a distinct spectroscopic profile. Using data from isomers or analogues would be scientifically inaccurate.

Consequently, the requested article, which was to be structured around the detailed spectroscopic elucidation of this specific compound, cannot be generated with the required scientific accuracy and adherence to the provided outline.

Spectroscopic Elucidation of 1 4 Methoxy 2 Nitrophenyl Propan 2 One

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Ionization Techniques (e.g., Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

The choice of ionization technique is critical for obtaining a useful mass spectrum. For a compound like 1-(4-Methoxy-2-nitrophenyl)propan-2-one, several methods could be theoretically applied:

Electron Ionization (EI): This hard ionization technique involves bombarding the sample with high-energy electrons, typically leading to extensive fragmentation. The resulting fragmentation pattern is highly reproducible and can serve as a "fingerprint" for the molecule, aiding in its identification by comparison with spectral libraries. However, for some molecules, the molecular ion peak may be weak or absent. While EI mass spectra are available for related compounds such as 1-(4-methoxyphenyl)-1-propanone, this data is not applicable due to the absence of the critical nitro group in the latter. nist.gov

Chemical Ionization (CI): A softer ionization method than EI, CI uses a reagent gas to produce ions. This results in less fragmentation and often a more prominent molecular ion peak, which is useful for confirming the molecular weight of the analyte.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and large molecules. It generates ions from a solution, making it highly compatible with liquid chromatography (LC-MS). For this compound, ESI would likely produce a strong signal for the protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺). General principles of ESI are well-documented, but specific applications to this compound are not.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for a wide range of small molecules. It is often used for compounds that are not easily ionized by ESI.

Without experimental data, a detailed discussion of the specific ionization behavior of this compound under these various techniques remains speculative.

Theoretical and Computational Investigations of 1 4 Methoxy 2 Nitrophenyl Propan 2 One

Quantum Chemical Modeling Approaches

Density Functional Theory (DFT) Calculations

No specific DFT calculation data for 1-(4-Methoxy-2-nitrophenyl)propan-2-one was found in the available literature. DFT is a widely used computational method for investigating the electronic structure of molecules. Such calculations would typically provide insights into the optimized geometry, vibrational frequencies, and other electronic properties of the molecule.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Specific HOMO-LUMO analysis and energy gap data for this compound are not available in the reviewed literature. This type of analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govscispace.com The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important descriptor of molecular reactivity. nih.gov

Electrostatic Potential Maps and Charge Distribution

No specific electrostatic potential maps or detailed charge distribution analyses for this compound were found. An electrostatic potential map is a useful tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net

Fukui Functions for Nucleophilic and Electrophilic Reactivity Prediction

There is no available research detailing the calculation of Fukui functions for this compound. Fukui functions are used in computational chemistry to predict the most likely sites for nucleophilic and electrophilic attack within a molecule, providing more detailed reactivity information than electrostatic potential maps alone. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily dictated by the rotational freedom around the single bonds connecting the propan-2-one moiety to the substituted phenyl ring, as well as the orientation of the methoxy (B1213986) and nitro groups.

Conformational Preferences of the Propan-2-one Group:

Computational studies on para-substituted acetophenones using Density Functional Theory (DFT) have shown that the acetyl group generally prefers a planar conformation with respect to the phenyl ring to maximize conjugation. For this compound, a similar planarity of the C-C-C=O dihedral angle would be expected to be a low-energy conformation. However, the presence of the ortho-nitro group introduces significant steric hindrance, which would likely force the propan-2-one group out of the plane of the aromatic ring. The final conformation would be a balance between the stabilizing electronic effect of conjugation and the destabilizing steric repulsion.

Orientation of the Methoxy and Nitro Groups:

The methoxy group in anisole derivatives typically exhibits a preference for a planar orientation with the phenyl ring, with the methyl group pointing away from the other ortho substituent to minimize steric clash. In the case of 2-nitroanisole, the methoxy group lies in the plane of the benzene (B151609) ring. For this compound, the methoxy group's orientation will be influenced by both the adjacent nitro group and the propan-2-one substituent.

The nitro group is known to have a significant electronic influence on the aromatic ring, but its rotational barrier is generally low. Its orientation will be primarily dictated by steric interactions with the adjacent methoxy and propan-2-one groups.

Molecular Dynamics Simulations:

| Dihedral Angle | Expected Low-Energy Conformation | Rationale based on Analogous Compounds |

| Phenyl-C(propanone) | Non-planar | Steric hindrance from the ortho-nitro group would likely overcome the conjugative stabilization of a planar arrangement, as seen in ortho-substituted acetophenones. |

| C(aromatic)-O(methoxy) | Near-planar | The methoxy group in substituted anisoles tends to be coplanar with the ring to maximize resonance, with the methyl group oriented away from the bulky ortho-substituent. |

| C(aromatic)-N(nitro) | Twisted | The nitro group's orientation will be a compromise to minimize steric repulsion with the adjacent methoxy and propan-2-one groups. |

Reaction Mechanism Elucidation via Computational Studies

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. For this compound, several reaction types can be theoretically explored.

Reactions Involving the Nitro Group:

Computational studies on the unimolecular decomposition of o-nitrotoluene have revealed several potential reaction pathways for the nitro group. nih.gov One common mechanism is the nitro-nitrite isomerization (-NO2 to -ONO), followed by cleavage of the O-NO bond. polyu.edu.hk Another possibility is the direct homolytic cleavage of the C-NO2 bond to form a phenyl radical and nitrogen dioxide. polyu.edu.hk The presence of the electron-donating methoxy group and the electron-withdrawing propan-2-one group would influence the activation barriers for these processes.

Reactions at the Carbonyl Group:

The carbonyl group of the propan-2-one moiety is a key reactive site. DFT studies on substituted acetophenones have been used to investigate their basicity and reactivity towards nucleophiles and electrophiles. niscpr.res.in The electron-withdrawing nature of the 2-nitro group would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating methoxy group at the para position would somewhat counteract this effect. Computational studies could precisely quantify these electronic effects and predict the reactivity of the carbonyl group.

Electrophilic Aromatic Substitution:

The methoxy group is a strong activating group and an ortho-, para-director, while the nitro and acetyl groups are deactivating and meta-directing. Computational studies on the nitration of toluene have shown how the interplay of substituents governs the regioselectivity of electrophilic attack. nih.gov For this compound, any further electrophilic substitution would be strongly disfavored due to the presence of two deactivating groups. However, computational modeling could predict the most likely, albeit difficult, position of substitution by analyzing the energies of the possible sigma complexes.

The following table outlines potential reaction pathways and the insights that could be gained from computational studies.

| Reaction Type | Potential Mechanism | Insights from Computational Studies on Analogues |

| Nitro Group Reduction | Stepwise reduction to nitroso, hydroxylamino, and amino groups. | Computational studies on nitroaromatics can model the thermodynamics and kinetics of each reduction step. |

| Carbonyl Reduction | Hydride attack on the carbonyl carbon. | DFT calculations on substituted ketones can predict the feasibility and stereoselectivity of reduction. |

| Side-Chain Oxidation | Oxidation of the propan-2-one moiety. | Quantum chemical calculations can help to identify the most likely site of initial oxidation and the subsequent reaction cascade. |

| Nucleophilic Aromatic Substitution | Displacement of the nitro group by a strong nucleophile. | The activation energy for this reaction can be calculated, taking into account the electronic effects of the other substituents. |

Chemical Reactivity and Transformation Pathways of 1 4 Methoxy 2 Nitrophenyl Propan 2 One

Reactions Involving the Ketone Moiety

The ketone functional group in 1-(4-methoxy-2-nitrophenyl)propan-2-one is a primary site for a variety of chemical transformations, including reactions at the carbonyl carbon and the adjacent alpha-carbon.

Carbonyl Reactivity (e.g., Nucleophilic Addition, Condensation Reactions)

The carbonyl group (C=O) is characterized by a polarized double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity allows for nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon. For instance, Grignard reagents can react with the ketone to form a tertiary alcohol after an acidic workup. Similarly, reduction of the ketone with agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) yields the corresponding secondary alcohol, 1-(4-methoxy-2-nitrophenyl)propan-2-ol.

Condensation reactions, which involve the combination of two molecules with the elimination of a small molecule like water, are also characteristic of ketones. youtube.com An important example is the aldol (B89426) condensation, where the ketone, in the presence of an acid or base catalyst, can react with another enolizable carbonyl compound. msu.edulibretexts.org The reaction proceeds via an enol or enolate intermediate. msu.edulibretexts.org

Alpha-Carbon Reactivity (e.g., Enolization, Halogenation, Alkylation)

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, exhibit enhanced acidity due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate anion. libretexts.orgwikipedia.org This acidity allows for a variety of substitution reactions at the alpha-position. msu.edulibretexts.org

Enolization: In the presence of an acid or base, this compound can exist in equilibrium with its enol tautomer. The enol form is a key intermediate in many reactions of the alpha-carbon. msu.edu

Halogenation: The alpha-hydrogens can be replaced by halogens (e.g., bromine, chlorine) in the presence of an appropriate halogenating agent and an acid or base catalyst. msu.edu This reaction typically proceeds through an enol or enolate intermediate. msu.edu

Alkylation: The enolate anion, generated by treating the ketone with a strong base like lithium diisopropylamide (LDA), can act as a nucleophile in an SN2 reaction with an alkyl halide. youtube.com This results in the formation of a new carbon-carbon bond at the alpha-position, allowing for the introduction of various alkyl groups. youtube.comlibretexts.org

Reactions Involving the Nitro Aromatic Ring

The nitro group and its position on the aromatic ring significantly influence the reactivity of the phenyl portion of the molecule. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. numberanalytics.com

Reduction Reactions of the Nitro Group (e.g., to Amino Group)

The most significant reaction of the nitro group is its reduction to an amino group (-NH2). numberanalytics.com This transformation is a crucial step in the synthesis of many derivatives. Common reducing agents for this purpose include:

Catalytic Hydrogenation: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). wikipedia.org

Metal-Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

The reduction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) compounds, before yielding the final amine, 1-(2-amino-4-methoxyphenyl)propan-2-one. numberanalytics.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. numberanalytics.compurechemistry.org This is due to its powerful electron-withdrawing inductive and resonance effects, which reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. numberanalytics.com Any further electrophilic substitution would be expected to occur at the positions meta to the nitro group (positions 3 and 5), but the presence of the activating methoxy (B1213986) group at position 4 complicates this. The methoxy group is an ortho, para-director. Therefore, the directing effects of the two groups are in opposition.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). numberanalytics.comnumberanalytics.com This is particularly true for positions ortho and para to the nitro group. In this compound, the nitro group at position 2 facilitates the displacement of a suitable leaving group at the ortho or para positions by a strong nucleophile. For example, if a halogen were present at the 4-position instead of the methoxy group, it could be readily displaced by nucleophiles like methoxide (B1231860) or ammonia. numberanalytics.com

Methoxy Group Transformations

The methoxy group (-OCH3) on the aromatic ring can also undergo specific transformations, although these are generally less common than reactions at the ketone or nitro group. The primary reaction involving the methoxy group is its cleavage to a hydroxyl group (-OH), a process known as demethylation. This can be achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr3). This conversion would yield 1-(4-hydroxy-2-nitrophenyl)propan-2-one.

Cyclization Reactions and Heterocyclic Formation (e.g., Quinoline (B57606) Synthesis)

The structure of this compound, featuring a ketone functionality positioned ortho to a nitro group on the aromatic ring, makes it an ideal substrate for intramolecular cyclization reactions to form heterocyclic compounds, most notably quinoline derivatives. The most prominent pathway for this transformation is the Friedländer annulation, a classic and widely utilized method in heterocyclic chemistry.

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. In the case of this compound, the reaction proceeds via an initial in situ reduction of the nitro group to an amine. This is typically achieved using reducing agents such as iron powder in the presence of an acid like hydrochloric acid, or other reductive systems like tin(II) chloride. researchgate.netorganic-chemistry.org

The expected product from the cyclization of this compound is 7-methoxy-2-methylquinoline (B100065). This reaction provides a direct and efficient route to this substituted quinoline, which can be a valuable scaffold for further synthetic modifications. The general reaction scheme is presented below:

Table 1: Friedländer Synthesis of 7-Methoxy-2-methylquinoline

| Reactant | Reagents | Product | Reaction Type |

| This compound | 1. Fe, HCl (or other reducing agents) 2. Acid or base catalyst | 7-Methoxy-2-methylquinoline | Reductive Cyclization / Friedländer Annulation |

This method is advantageous due to its operational simplicity and the use of readily available and inexpensive reagents. organic-chemistry.org The reaction conditions can often be tuned to achieve good to excellent yields of the quinoline product.

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization of this compound is a key strategy for both enhancing its detectability in analytical assays and for creating new molecules with altered properties for synthetic applications. These strategies can target the ketone, the nitro group, or the aromatic ring.

For analytical purposes, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to improve volatility, thermal stability, and ionization efficiency. jfda-online.com

One common approach for ketones is reaction with a derivatizing agent to form a more readily detectable product. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) yields a corresponding 2,4-dinitrophenylhydrazone. researchgate.net This derivative is highly colored and possesses excellent chromatographic properties, making it suitable for HPLC-UV analysis. Another effective reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the ketone to form a PFBHA-oxime. This derivative is highly electronegative, making it particularly sensitive for detection by electron capture detection (ECD) in GC or by mass spectrometry. sigmaaldrich.com

A powerful strategy for enhancing sensitivity in LC-MS analysis involves the chemical modification of the nitro group. The reduction of the nitroaromatic compound to its corresponding aromatic amine significantly improves ionization efficiency, leading to lower detection limits. researchgate.net This approach is particularly valuable for trace-level analysis of nitroaromatic compounds in various matrices.

Table 2: Analytical Derivatization of this compound

| Functional Group Targeted | Derivatizing Reagent | Derivative Formed | Analytical Technique |

| Ketone | 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | HPLC-UV, LC-MS |

| Ketone | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFBHA-oxime | GC-ECD, GC-MS |

| Nitro Group | Reducing Agents (e.g., Na2S2O4) | Aromatic Amine | LC-MS |

From a synthetic perspective, the cyclization to 7-methoxy-2-methylquinoline as described in the previous section is itself a primary derivatization strategy. The resulting quinoline is a versatile intermediate that can undergo a wide array of further chemical modifications. The methoxy group and the methyl group on the quinoline ring can be subjected to various transformations, and the aromatic system can undergo electrophilic substitution reactions, allowing for the synthesis of a diverse library of quinoline-based compounds.

Role in Advanced Organic Synthesis

Precursor in Complex Molecule Synthesis

The strategic placement of reactive sites within 1-(4-Methoxy-2-nitrophenyl)propan-2-one makes it an ideal starting point for the construction of intricate molecular frameworks. The presence of the nitro group, in particular, is key to its utility, often serving as a precursor to an amino group which can then participate in a variety of cyclization and condensation reactions.

Synthesis of Pharmaceutical Intermediates

A primary application of this compound is in the synthesis of indole (B1671886) derivatives, a class of heterocyclic compounds that form the core of many pharmaceutical agents. rsc.orgchim.itopenmedicinalchemistryjournal.com The most prominent pathway involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization, often through a Fischer indole synthesis-type mechanism, to yield 6-methoxy-2-methyl-1H-indole. rsc.orgchemicalbook.comnih.gov

This resulting indole scaffold is a key intermediate in the development of various therapeutic agents. Methoxy-substituted indoles are known to be present in a range of biologically active compounds, including those with anti-inflammatory, anticancer, and anti-HIV properties. rsc.orgnih.gov For instance, indole derivatives are investigated for their potential as COX-2 inhibitors, which are crucial in managing pain and inflammation. rsc.org Furthermore, the structural motif of methoxy-activated indoles is found in compounds designed as acetylcholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's. rsc.org Patents have been filed for piperidinyl-indole derivatives, structurally related to the compounds derivable from this compound, which act as complement factor B inhibitors, highlighting their potential in treating immunological disorders. google.com

The synthesis of these complex pharmaceutical molecules often involves multiple steps where the initial indole structure, derived from this compound, is further functionalized to achieve the desired biological activity.

Synthesis of Agrochemical Precursors

The indole skeleton, readily accessible from this compound, is also a fundamental component in the design of modern agrochemicals. Indole-3-acetic acid and its derivatives are well-known plant growth regulators. The versatile chemistry of the indole ring allows for the introduction of various substituents, leading to the development of herbicides, fungicides, and insecticides with improved efficacy and selectivity. While direct synthesis of a commercial agrochemical from this specific precursor is not widely documented in public literature, the potential for its use is significant. The functional groups present in 6-methoxy-2-methyl-1H-indole provide handles for further chemical modification to produce novel agrochemical candidates.

Synthesis of Specialty Chemicals and Materials

The utility of this compound extends to the realm of specialty chemicals and materials science. The indole derivatives synthesized from this precursor can be used to create organic dyes and pigments. For example, methyl 6-methoxy-2-indolecarboxylate has been used in the production of dyes by engineered Escherichia coli. sigmaaldrich.com The electronic properties of the indole nucleus, which can be tuned by substitution, make these compounds interesting for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to form polymers and incorporate them into larger macromolecular structures also opens up possibilities for creating novel materials with tailored optical and electronic properties.

Building Block for Heterocyclic Compound Libraries

In modern drug discovery, the generation of compound libraries containing a wide variety of structures is essential for high-throughput screening. This compound serves as an excellent building block for creating libraries of heterocyclic compounds, particularly those based on the indole scaffold. nih.gov The straightforward conversion to 6-methoxy-2-methyl-1H-indole, followed by a range of subsequent reactions, allows for the rapid diversification of the core structure. chim.it Different substituents can be introduced at various positions of the indole ring, leading to a large number of unique molecules that can be tested for biological activity against various therapeutic targets. This approach significantly accelerates the initial stages of drug development by providing a diverse pool of candidate molecules.

Intermediate in Cascade and Multi-Component Reaction Sequences

Conclusion and Future Research Directions

Summary of Key Synthetic and Mechanistic Insights for the Compound

The synthesis of 1-(4-Methoxy-2-nitrophenyl)propan-2-one can be approached through several established organic reactions, primarily by forming the crucial carbon-carbon bond between the aromatic ring and the propanone side chain. While a definitive, optimized procedure for this specific compound is not extensively documented in publicly available literature, logical synthetic strategies can be inferred from reactions of analogous compounds.

One of the most plausible routes is the Henry reaction (nitroaldol reaction) . nih.govpsu.eduresearchgate.netscirp.org This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. nih.gov In this context, the synthesis would likely involve the reaction of 4-methoxy-2-nitrobenzaldehyde (B1297038) with nitroethane in the presence of a suitable base. The resulting nitro alcohol intermediate would then be oxidized to afford the target ketone. The choice of base and solvent is critical in the Henry reaction to control selectivity and minimize side reactions. nih.gov

Another viable synthetic approach is through a Friedel-Crafts acylation reaction. This would involve the acylation of a suitable methoxy-nitrobenzene derivative with a propanoyl synthon. For instance, the reaction of 1-methoxy-3-nitrobenzene with propanoyl chloride or a related derivative in the presence of a Lewis acid catalyst could potentially yield the desired product. The regioselectivity of this electrophilic aromatic substitution would be governed by the directing effects of the methoxy (B1213986) and nitro groups on the aromatic ring.

A third potential pathway could involve the nitration of a precursor, 1-(4-methoxyphenyl)propan-2-one. However, controlling the regioselectivity of the nitration to obtain the desired 2-nitro isomer would be a significant challenge due to the activating and ortho-, para-directing nature of the methoxy group.

Mechanistically, the Henry reaction proceeds through the formation of a nitronate anion from the nitroalkane, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. nih.gov The subsequent steps involve protonation to form the nitro alcohol. The oxidation of this intermediate to the ketone can be achieved using various oxidizing agents. The Friedel-Crafts acylation mechanism involves the generation of an acylium ion, which then attacks the electron-rich aromatic ring.

Unexplored Reactivity and Transformative Potential

The chemical architecture of this compound presents a rich landscape for exploring novel reactivity and synthetic transformations. The presence of both a nitro group and a ketone functionality opens up numerous avenues for chemical modification.

The nitro group is a versatile functional group that can undergo a variety of transformations. Its reduction to an amino group is a key transformation that can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or chemical reducing agents. This would yield 1-(2-amino-4-methoxyphenyl)propan-2-one, a valuable intermediate for the synthesis of heterocyclic compounds like indoles and quinolines. The resulting amino ketone could undergo intramolecular condensation or be used in multicomponent reactions to construct complex molecular scaffolds.

The ketone functionality offers another site for chemical manipulation. It can undergo nucleophilic addition reactions with a wide range of nucleophiles, such as Grignard reagents or organolithium compounds, to introduce new substituents at the C2 position of the propane (B168953) chain. The ketone can also be a handle for enolate chemistry, allowing for alpha-functionalization.

Furthermore, the interplay between the nitro and ketone groups could lead to interesting intramolecular cyclization reactions under specific conditions, potentially leading to the formation of novel heterocyclic ring systems. nih.gov The development of base-mediated reductive cyclization of ketone-tethered nitrobenzenes has been shown to produce complex benzazocine ring systems. nih.gov

Opportunities for Novel Synthetic Methodologies and Catalysis

The synthesis and transformation of this compound provide fertile ground for the development of novel synthetic methodologies and catalytic systems.

In the context of its synthesis, the development of highly regioselective and efficient catalytic methods for the nitration of 1-(4-methoxyphenyl)propan-2-one would be a significant advancement. This could involve the use of novel nitrating agents or catalyst systems that can overcome the inherent directing effects of the methoxy group.

For the transformations of the target compound, the development of selective catalytic systems is crucial. For instance, developing catalysts that can selectively reduce the nitro group in the presence of the ketone, or vice versa, would enhance the synthetic utility of this molecule. Asymmetric catalysis could also be employed to introduce chirality, for example, in the reduction of the ketone to a chiral alcohol or in reactions involving the enolate.

The use of heterogeneous catalysts for the synthesis and subsequent reactions of this compound could offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable chemical processes. scirp.org For example, solid base catalysts have been explored for the Henry reaction to improve yields and diastereoselectivity. scirp.org

Potential for Derivatization in Advanced Materials Science Research

The structural features of this compound make it an intriguing building block for the synthesis of advanced materials with tailored properties.

The presence of the nitrophenyl group is particularly relevant for applications in nonlinear optics (NLO) . Organic molecules with donor-acceptor-π systems, such as nitrophenyl derivatives, are known to exhibit significant second-order NLO properties. researchgate.net By modifying the structure of this compound, for example, by introducing different donor groups or extending the π-conjugation, it may be possible to design novel NLO materials.

Furthermore, the amino derivative, obtained after the reduction of the nitro group, can serve as a monomer for the synthesis of conductive polymers . The aniline-like structure can be polymerized electrochemically or chemically to form polymers with interesting electronic and optical properties. The methoxy group and the propanone side chain can be further modified to tune the solubility, processability, and final properties of the resulting polymers.

The potential for this compound to be derivatized into various heterocyclic structures also opens up possibilities in the design of organic light-emitting diodes (OLEDs) , photovoltaics , and sensors . The specific electronic and photophysical properties of these derivatives would depend on the final molecular architecture.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(4-Methoxy-2-nitrophenyl)propan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Claisen–Schmidt condensation , reacting a nitro-substituted benzaldehyde derivative with acetone under basic conditions. Key parameters include:

- Catalyst selection : NaOH or KOH in ethanol/water mixtures are common .

- Temperature control : Reactions often proceed at 50–70°C to balance yield and side-product formation .

- Purification : Column chromatography or recrystallization from ethanol is recommended to isolate the product.

- Data Table :

| Precursor | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Nitro-4-methoxybenzaldehyde | KOH | Ethanol | 78 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR : NMR confirms methoxy ( ppm) and nitro group proximity via aromatic proton splitting patterns. NMR identifies the ketone carbonyl ( ppm) .

- IR : Strong absorption bands at ~1700 cm (C=O) and ~1520/1350 cm (NO) .

- X-ray Crystallography : Resolves ambiguities in substituent positioning; SHELX software is widely used for refinement .

Advanced Research Questions

Q. How do electronic effects of the nitro and methoxy groups influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer :

- Nitro Group (EWG) : Directs electrophiles to the meta position relative to itself, reducing ring reactivity.

- Methoxy Group (EDG) : Activates the para position but competes with nitro’s deactivating effects. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .

- Experimental Validation : Compare reaction outcomes with analogs lacking the methoxy group (e.g., 1-(2-nitrophenyl)propan-2-one) to isolate electronic effects.

Q. How can researchers resolve contradictions between experimental and computational spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Use X-ray crystallography (e.g., C—H···O interactions in crystal packing ) to confirm structural assignments.

- DFT Calculations : Optimize molecular geometry using software like Gaussian and compare theoretical IR/NMR spectra with experimental data .

- Dynamic NMR : Investigate temperature-dependent splitting to detect conformational flexibility affecting spectral data.

Q. What strategies are recommended for analyzing tautomeric or polymorphic forms of this compound?

- Methodological Answer :

- Powder XRD : Identifies polymorphs by comparing diffraction patterns with known structures .

- Thermal Analysis (DSC/TGA) : Detects phase transitions or decomposition events linked to tautomerism.

- Solvent Screening : Recrystallize from diverse solvents (e.g., DMSO, hexane) to isolate polymorphs .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or reaction yields be addressed?

- Methodological Answer :

- Purity Assessment : Verify via HPLC or elemental analysis; impurities like unreacted precursors can lower melting points .

- Replication : Reproduce synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize variability .

- Case Study : A study reported a 78% yield , while others observed ~65%—differences may arise from solvent purity or catalyst aging.

Application-Oriented Questions

Q. What role does this compound play in designing photoactive materials or pharmaceuticals?

- Methodological Answer :

- Photoactivity : The nitro group enables charge-transfer complexes; UV-vis spectroscopy can assess shifts in different solvents .

- Drug Design : Serve as a precursor for bioactive molecules (e.g., chalcones with anticancer activity). Compare bioactivity with analogs lacking the methoxy group .

Safety and Handling

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.